![molecular formula C25H25ClN4O2 B2655939 N-[(3-chlorophenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide CAS No. 1326891-94-4](/img/structure/B2655939.png)
N-[(3-chlorophenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide
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Overview
Description
N-[(3-chlorophenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide is a useful research compound. Its molecular formula is C25H25ClN4O2 and its molecular weight is 448.95. The purity is usually 95%.
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Biological Activity
N-[(3-chlorophenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its anticancer and anti-inflammatory properties, as well as its mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure comprising a pyrazolo[1,5-a]pyrazine core, which is known for its diverse biological activities. The presence of the 3-chlorophenyl and propan-2-yl substituents enhances its pharmacological profile.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolo compounds exhibit significant anticancer properties. For instance, various pyrazole derivatives have shown promising results against different cancer cell lines:
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
N-(1-{1-[4-nitrophen]-3-phenyl-1H-pyrazol-4-yl}methylene)-2-chlorobenzohydrazide | MCF7 | 3.79 | Induction of apoptosis |
Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate | A549 | 26 | Cell cycle arrest |
1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide | NCI-H460 | 32 | Autophagy induction |
These findings suggest that the target compound may similarly exhibit cytotoxic effects against various cancer cell lines, potentially through apoptosis or autophagy mechanisms .
Anti-inflammatory Activity
The pyrazolo compounds are also recognized for their anti-inflammatory properties. Studies indicate that certain derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For example:
- Mechanism : Inhibition of cyclooxygenase (COX) enzymes and reduction of nitric oxide production.
Research has shown that specific pyrazole derivatives can significantly reduce inflammation in animal models, suggesting that this compound may have similar effects .
Case Studies
A review of literature highlights several case studies involving pyrazole derivatives:
- Study on Pyrazole Derivatives : A study assessed the anticancer effects of multiple pyrazole derivatives on the MCF7 breast cancer cell line. The results indicated that compounds with similar structures to the target compound exhibited significant growth inhibition.
- Inflammation Model : Another study utilized an acetic acid-induced writhing test in mice to evaluate the analgesic and anti-inflammatory effects of related pyrazole compounds. The results demonstrated a marked reduction in pain responses, indicating potential therapeutic benefits.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazole derivatives, including compounds similar to N-[(3-chlorophenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide. For instance, derivatives of pyrazolo compounds have been shown to induce apoptosis in cancer cell lines, demonstrating significant growth inhibition (IC50 values ranging from 49.85 μM) against various tumors . The structural features of this compound may enhance its ability to target specific cancer pathways.
Antimicrobial Properties
The compound's potential as an antimicrobial agent has also been explored. Pyrazole-based compounds have exhibited broad-spectrum antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. Studies indicate that modifications in the pyrazole ring can significantly affect antimicrobial efficacy, suggesting that this compound could be optimized for enhanced activity .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is crucial for its development as a therapeutic agent. SAR studies have shown that substituents on the phenyl and pyrazole rings can dramatically influence biological activity. For example:
- Chlorophenyl Substituent : The presence of a chlorophenyl group is associated with increased potency against certain bacterial strains.
- Propanamide Linker : The propanamide structure contributes to the compound's stability and solubility in biological systems.
Synthesis and Evaluation
Research has focused on synthesizing derivatives of this compound to evaluate their pharmacological profiles. In one study, a series of pyrazole derivatives were synthesized and tested for their anticancer activity, revealing that certain modifications led to enhanced efficacy against specific cancer cell lines .
Data Table: Summary of Research Findings
Study | Compound | Activity | IC50 Value | Notes |
---|---|---|---|---|
Xia et al., 2022 | Pyrazole Derivative | Antitumor | 49.85 μM | Induces apoptosis |
Mermer et al., 2020 | Quinoline-Triazole Hybrid | Antibacterial | 0.125–8 μg/mL | Effective against MRSA |
Yang & Bao, 2020 | Triazole Derivative | Antimicrobial | 34.5–47.5 μg/mL | Better than control |
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-3-[4-oxo-2-(4-propan-2-ylphenyl)-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-5-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29ClN4O2/c1-17(2)19-6-8-20(9-7-19)22-15-23-25(32)29(12-13-30(23)28-22)11-10-24(31)27-16-18-4-3-5-21(26)14-18/h3-9,12-14,17,22-23,28H,10-11,15-16H2,1-2H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNCIEBHNDZBAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CC3C(=O)N(C=CN3N2)CCC(=O)NCC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.